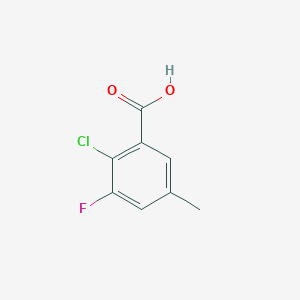

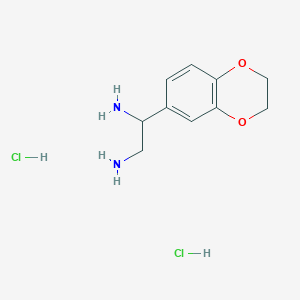

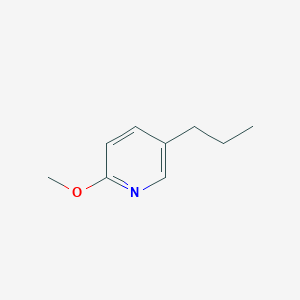

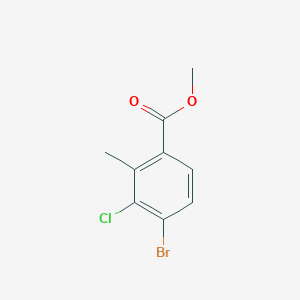

![molecular formula C10H12Cl2N2O B3240137 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine CAS No. 1428234-56-3](/img/structure/B3240137.png)

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine

Overview

Description

“4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine” is a chemical compound with the CAS Number: 1428234-56-3. It has a molecular weight of 247.12 . The IUPAC name for this compound is 4-((2,6-dichloropyridin-3-yl)methyl)morpholine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12Cl2N2O/c11-9-2-1-8(10(12)13-9)7-14-3-5-15-6-4-14/h1-2H,3-7H2 .Scientific Research Applications

Synthesis and Characterization

- A significant aspect of the research on this compound involves its synthesis and characterization. For instance, the synthesis of morpholine analogs, including structures similar to "4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine," has been explored for their potential as dopamine receptor antagonists. Such compounds have been synthesized and evaluated for their selectivity and potency against dopamine receptors, highlighting their potential applications in neurological research and drug development (Witt et al., 2016).

Chemical Properties and Reactions

- The chemical reactivity and properties of related morpholine derivatives have been studied extensively. Research has delved into the interactions of such compounds with other chemical entities, exploring their potential for forming novel chemical structures and their applications in various chemical synthesis processes. For example, studies have explored the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions involving morpholine compounds, shedding light on novel synthetic pathways and the versatility of morpholine derivatives in heterocyclic chemistry (Kim et al., 1990).

Potential Biological Applications

- While the direct biological applications of "4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine" specifically might not be extensively documented, related compounds have shown promise in various biological contexts. For example, research on morpholine derivatives has investigated their potential as inhibitors in biochemical pathways, offering insights into their possible therapeutic applications. Such studies contribute to a broader understanding of the biological relevance and potential pharmaceutical applications of morpholine-based compounds.

Methodological Innovations

- The research also extends to methodological advancements in the synthesis and analysis of morpholine derivatives. Innovations in synthetic techniques, such as microwave-assisted synthesis, have been applied to morpholine compounds, enhancing the efficiency and sustainability of chemical synthesis processes. These advancements not only improve the synthesis of morpholine derivatives but also contribute to the field of green chemistry by offering more environmentally friendly and energy-efficient methods (Aljohani et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-[(2,6-dichloropyridin-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c11-9-2-1-8(10(12)13-9)7-14-3-5-15-6-4-14/h1-2H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXUFKZJJGKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

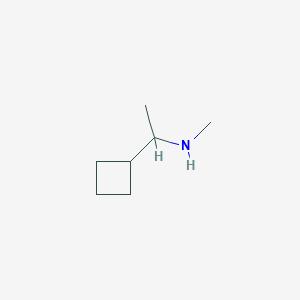

![Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-chloro-6-methyl-](/img/structure/B3240073.png)